2-cyclobutoxypyrimidin-5-amine
Description
Properties
CAS No. |
1250704-92-7 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclobutoxypyrimidin 5 Amine
Precursor Synthesis and Functionalization Strategies
The initial phase in the synthesis of 2-cyclobutoxypyrimidin-5-amine involves the construction and appropriate functionalization of the pyrimidine (B1678525) core. This typically begins with the synthesis of a halogenated pyrimidine intermediate, which serves as a versatile scaffold for subsequent reactions.
Synthesis of Pyrimidine Core Intermediates (e.g., Halogenated Pyrimidines)
The pyrimidine ring system is a fundamental component of nucleotides like cytosine, thymine, and uracil (B121893). wikipedia.org The synthesis of halogenated pyrimidines, particularly chloropyrimidines, is a well-established and crucial first step. These halogenated intermediates are valuable because the halogen atom acts as a good leaving group, facilitating subsequent nucleophilic substitution reactions. wikipedia.org
A common method for preparing 2-chloropyrimidine (B141910) involves the diazotization of 2-aminopyrimidine. orgsyn.orggoogle.com This reaction is typically carried out at low temperatures in the presence of hydrochloric acid and a nitrite (B80452) source, such as sodium nitrite. orgsyn.orggoogle.com The process converts the amino group into a diazonium salt, which is then displaced by a chloride ion.
Another approach involves the treatment of 2-hydroxypyrimidine (B189755) (which exists in its tautomeric form, 2-pyrimidone) with a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. orgsyn.org For the synthesis of the target molecule, a dihalogenated precursor such as 2,5-dihalopyrimidine would be an ideal starting point, allowing for sequential and regioselective substitutions.
| Starting Material | Reagents | Key Conditions | Reference |
|---|---|---|---|
| 2-Aminopyrimidine | Sodium nitrite, Hydrochloric acid | -15°C to -10°C | orgsyn.org |
| 2-Aminopyrimidine | Sodium nitrite, Hydrochloric acid, Zinc chloride (catalyst) | -20°C to 0°C | google.com |
| 2-Hydroxypyrimidine hydrochloride | Phosphorus pentachloride, Phosphorus oxychloride | Heating | orgsyn.org |
Introduction of the Cyclobutoxy Moiety via Nucleophilic Substitution at the Pyrimidine Ring
With a halogenated pyrimidine in hand, the cyclobutoxy group is introduced via a nucleophilic aromatic substitution (SNAr) reaction. In this step, cyclobutanol (B46151), acting as the nucleophile, displaces the halogen atom at the C-2 position of the pyrimidine ring. Due to the electron-deficient nature of the pyrimidine ring, which is enhanced by the presence of the two nitrogen atoms, it is susceptible to attack by nucleophiles, particularly at the 2-, 4-, and 6-positions. wikipedia.orgstackexchange.com
The reaction is typically performed in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The base deprotonates the hydroxyl group of cyclobutanol to form the more nucleophilic cyclobutoxide anion. This anion then attacks the electron-deficient carbon atom bearing the halogen, leading to the formation of the C-O bond and displacement of the halide ion, yielding a 2-cyclobutoxypyrimidine (B2958239) intermediate. The choice of a non-polar, aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) is common for this type of transformation. nih.gov
Formation of the 5-Amino Group: Advanced Amination Routes
The final key transformation is the installation of the primary amino group at the C-5 position of the 2-cyclobutoxypyrimidine intermediate. This can be achieved through several advanced synthetic routes, depending on the functionality present on the precursor.
Reductive Amination Approaches from Carbonyl Precursors
Reductive amination is a powerful method for forming amines from carbonyl compounds (aldehydes or ketones). wikipedia.org If a 2-cyclobutoxypyrimidine-5-carbaldehyde (B15123944) precursor is available, it can be converted to the desired 5-amino derivative in a one-pot reaction.
The process involves two key steps:
Imine Formation: The carbonyl group reacts with an ammonia (B1221849) source (like ammonia itself or ammonium (B1175870) chloride) to form an intermediate imine.
Reduction: The imine is then reduced to the corresponding amine. wikipedia.org
A variety of reducing agents can be employed for this transformation. Mild hydride reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the reduction of the imine intermediate in the presence of the starting aldehyde. nih.gov Catalytic hydrogenation over a metal catalyst like palladium or nickel is another viable option. wikipedia.org
Gabriel Synthesis and Analogous Phthalimide-Mediated Routes for Primary Amines
The Gabriel synthesis is a classic and reliable method for preparing primary amines while avoiding the over-alkylation often seen with other methods. jove.comlibretexts.orgmasterorganicchemistry.com This route begins with a 5-halo-2-cyclobutoxypyrimidine intermediate.
The key steps are:
N-Alkylation of Phthalimide (B116566): Potassium phthalimide, a bulky nucleophile, is reacted with the 5-halopyrimidine. organicchemistrytutor.com The phthalimide anion displaces the halide at the C-5 position in an SN2-type reaction to form an N-substituted phthalimide intermediate. jove.com
Deprotection: The primary amine is then liberated from the phthalimide intermediate. This is most commonly achieved by reacting the intermediate with hydrazine (B178648) (H₂NNH₂) in a process known as hydrazinolysis. jove.comorganicchemistrytutor.com This step cleaves the C-N bonds of the phthalimide, releasing the desired 5-aminopyrimidine (B1217817) and a stable phthalhydrazide (B32825) byproduct. jove.com Alternatively, the cleavage can be performed under acidic or basic hydrolysis conditions, though these methods can sometimes be harsher or result in lower yields. libretexts.orgbyjus.com
This method is highly effective for producing primary amines exclusively. jove.comkhanacademy.org
| Stage | Description | Typical Reagents | Reference |
|---|---|---|---|
| Phthalimide Deprotonation | A base abstracts the acidic N-H proton of phthalimide to form a nucleophilic anion. | Potassium hydroxide (B78521) (KOH), Sodium hydroxide (NaOH) | jove.com |
| Nucleophilic Substitution | The phthalimide anion attacks an alkyl halide, displacing the halide. | Primary alkyl halides | organicchemistrytutor.com |
| Amine Liberation | The N-alkylphthalimide is cleaved to release the primary amine. | Hydrazine, H₃O⁺, or OH⁻ | libretexts.org |
Reduction of Nitro or Nitrile Precursors to Amines
An alternative and widely used strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro (-NO₂) or nitrile (-CN) group. nih.gov This approach requires the synthesis of a 2-cyclobutoxy-5-nitropyrimidine or 2-cyclobutoxy-5-cyanopyrimidine precursor.
Reduction of a Nitro Group: The nitro group can be reduced to a primary amine using various methods. Catalytic hydrogenation is a common choice, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. Another effective method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). These methods are generally high-yielding and reliable for the conversion of aromatic nitro compounds to anilines.
Reduction of a Nitrile Group: The cyano group can also be readily reduced to an aminomethyl group, although for a direct amino group, this would imply a different synthetic strategy. However, if a 5-cyanopyrimidine (B126568) were an intermediate, it could be reduced to a 5-(aminomethyl)pyrimidine. For the synthesis of a primary amine directly attached to the ring, the nitro group reduction is the more direct of these two precursor routes. The reduction of a nitrile to a primary amine is typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. mdpi.com
Buchwald-Hartwig Amination and Other Palladium-Catalyzed C-N Coupling Reactions
The formation of a carbon-nitrogen (C-N) bond at the C5 position of the pyrimidine ring is a critical step in the synthesis of this compound. The Buchwald-Hartwig amination has become a powerful and versatile method for the synthesis of aryl amines from aryl halides or pseudohalides. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is highly relevant for the synthesis of the target compound, likely proceeding via the coupling of a 5-halo-2-cyclobutoxypyrimidine with an ammonia equivalent or a protected amine.
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com The success of this reaction is highly dependent on the choice of the phosphine (B1218219) ligand coordinated to the palladium center. wikipedia.org Over the years, several generations of increasingly effective ligands have been developed to improve reaction scope, efficiency, and conditions. wikipedia.org
For the synthesis of this compound, a potential starting material would be 5-bromo-2-cyclobutoxypyrimidine. The choice of ligand would be crucial for achieving high yields. Early generations of catalysts often relied on simple phosphines, but for challenging substrates like heteroaryl halides, more sophisticated ligands are generally required. wikipedia.org
Table 1: Evolution of Ligands for Palladium-Catalyzed C-N Coupling
| Ligand Generation | Ligand Examples | Typical Substrates & Conditions |
| First Generation | P(o-tolyl)₃ | Aryl bromides, often requiring higher temperatures. wikipedia.org |
| Second Generation | BINAP, DPPF | Expanded scope to include primary amines and aryl iodides/triflates. wikipedia.org |
| Third Generation | Biaryl Phosphines (e.g., XPhos, SPhos) | Highly active for coupling aryl chlorides and a wide range of amines under milder conditions. |
| Fourth Generation | Dialkylbiaryl Phosphines (e.g., RuPhos, BrettPhos) | Extremely broad scope, including hindered substrates and ammonia equivalents, often with low catalyst loadings. organic-chemistry.org |
Given the electron-deficient nature of the pyrimidine ring, the Buchwald-Hartwig amination is a highly feasible approach. The reaction would likely employ a third or fourth-generation ligand to ensure high efficiency and functional group tolerance.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Achieving optimal yield and selectivity in the synthesis of this compound via palladium-catalyzed coupling requires careful tuning of several reaction parameters. The interplay between the palladium precursor, ligand, base, solvent, and temperature is critical for the success of the transformation. mdpi.com
Palladium Precursor and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is paramount. mdpi.com For the amination of a substituted halopyrimidine, bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often effective. These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.
Base: A variety of bases can be used, with the choice depending on the specific substrates and their sensitivity. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be necessary, sometimes at the cost of longer reaction times or higher temperatures.
Solvent: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate and outcome. Aprotic solvents like toluene (B28343), dioxane, and tetrahydrofuran (THF) are frequently employed in Buchwald-Hartwig aminations.
Temperature: Reaction temperatures can range from room temperature to high-temperature reflux conditions. The development of highly active catalyst systems has increasingly allowed for aminations to be performed at lower temperatures, which can improve the functional group compatibility and selectivity of the reaction.
Table 2: Hypothetical Optimization of Buchwald-Hartwig Amination for 5-Bromo-2-cyclobutoxypyrimidine
| Entry | Palladium Source/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ / P(o-tolyl)₃ | NaOtBu | Toluene | 110 | Low |
| 2 | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 100 | Moderate |
| 3 | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 90 | Good |
| 4 | Pd₂(dba)₃ / RuPhos | NaOtBu | THF | 65 | High |
This table is illustrative and based on general principles of Buchwald-Hartwig reactions applied to similar substrates. Actual yields would require experimental verification.
Considerations for Scalable Synthetic Pathways
Transitioning a synthetic route from laboratory scale to industrial production introduces a new set of challenges. For the synthesis of this compound, several factors must be considered to develop a scalable, cost-effective, and safe process.
Catalyst Cost and Efficiency: Palladium catalysts and sophisticated phosphine ligands can be expensive, making low catalyst loadings (ideally <0.1 mol%) a primary goal for a scalable process. The stability and reusability of the catalyst are also important considerations.
Alternative Synthetic Routes: While the Buchwald-Hartwig amination is a powerful tool, alternative methods like nucleophilic aromatic substitution (SNAr) should also be evaluated. researchgate.netmdpi.com The pyrimidine ring is electron-deficient, which can facilitate SNAr reactions, particularly if there are activating groups on the ring. researchgate.net An SNAr approach would involve reacting a suitable 5-halopyrimidine with an amine, often at elevated temperatures and sometimes without the need for a metal catalyst, which can be advantageous for large-scale synthesis by reducing cost and metal contamination in the final product. nih.govnih.gov The feasibility of an SNAr reaction for this compound would depend on the reactivity of the specific 5-halo-2-cyclobutoxypyrimidine precursor. researchgate.netmdpi.com
Process Safety and Reagent Selection: The safety of the reagents and solvents at a large scale is critical. For example, the use of highly flammable solvents like diethyl ether would be less desirable than higher boiling point solvents like toluene or dioxane. The choice of base also has safety implications; for instance, strong bases like NaOtBu can be highly reactive.
Purification: Developing a scalable purification method is essential. Crystallization is often preferred over chromatographic purification on a large scale due to cost and throughput. The synthesis should be designed to produce a final product that can be easily isolated in high purity.
Table 3: Comparison of Potential Synthetic Routes for Scalability
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium/Phosphine Ligand | Often catalyst-free, or uses simple promoters. nih.govnih.gov |
| Cost | Higher due to catalyst and ligand. | Lower, avoids expensive transition metals. |
| Conditions | Often milder, broader scope. | May require higher temperatures or strongly activated substrates. mdpi.com |
| Metal Contamination | A significant concern requiring removal. | Not an issue if no metal catalyst is used. |
| Generality | Very broad substrate scope. wikipedia.org | More substrate-dependent. researchgate.net |
Chemical Reactivity and Transformations of 2 Cyclobutoxypyrimidin 5 Amine
Reactions at the Pyrimidine (B1678525) Ring Nitrogen Atoms
The pyrimidine ring contains two nitrogen atoms at positions 1 and 3. Their reactivity towards electrophiles is significantly influenced by their reduced basicity compared to pyridine. wikipedia.org The presence of a second nitrogen atom in the ring leads to a general deactivation, making electrophilic attack on the nitrogen atoms more challenging. wikipedia.org
Alkylation Reactions and Quaternization
Alkylation of the nitrogen atoms in the pyrimidine ring is generally a difficult process. wikipedia.org Due to the decreased electron density and basicity of the ring nitrogens, reactions with alkyl halides to form quaternary ammonium (B1175870) salts require forcing conditions. Protonation and alkylation typically occur at only one of the nitrogen atoms because the addition of the first electrophile further deactivates the second nitrogen atom. wikipedia.org While specific studies on the alkylation of 2-cyclobutoxypyrimidin-5-amine are not prevalent, the general reactivity pattern of pyrimidines suggests that such reactions would be slow and may require potent alkylating agents.
Acylation Reactions to Form Amides
Similar to alkylation, N-acylation at the pyrimidine ring nitrogens is not a facile transformation. The low nucleophilicity of the ring nitrogens makes them poor candidates for reacting with acylating agents like acyl chlorides or anhydrides under standard conditions. These reactions are less common compared to the extensive chemistry of the 5-amino group.
Reactions Involving the 5-Amino Group
The 5-amino group is a primary aromatic amine and represents the most reactive site on the molecule for a variety of synthetic transformations. Its nucleophilic character and its ability to be converted into a versatile diazonium salt are central to the compound's synthetic utility.
Electrophilic Aromatic Substitution on the Activated Pyrimidine Ring
While the pyrimidine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution, the presence of the strong electron-donating amino group at the C-5 position activates the ring for such reactions. wikipedia.org Electrophilic attack on the pyrimidine ring, when it does occur, preferentially happens at the 5-position, which is the least electron-deficient carbon atom. wikipedia.org The amino group reinforces this preference, directing incoming electrophiles to the ortho and para positions. However, in the pyrimidine system, the concept of directing groups is applied to the available carbon positions, with the activating amino group enhancing the reactivity of the ring's carbon atoms, primarily C-4 and C-6.
Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)
A cornerstone of aromatic amine chemistry, the diazotization of the 5-amino group provides a powerful method for introducing a wide array of substituents onto the pyrimidine ring. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds by treating an acidic solution of this compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂). organic-chemistry.orgmnstate.edu This process converts the primary amino group into a diazonium salt. masterorganicchemistry.com
The resulting diazonium salt is often unstable and is typically used immediately in subsequent reactions. mnstate.edu The diazonium group (N₂⁺) is an excellent leaving group (as nitrogen gas), facilitating its displacement by various nucleophiles. masterorganicchemistry.com The most common of these subsequent transformations are the copper(I)-catalyzed Sandmeyer reactions. wikipedia.orgorganic-chemistry.org These reactions allow for the introduction of halides and cyano groups. wikipedia.orgnih.gov Other related transformations can introduce hydroxyl, fluoro, and iodo functionalities. wikipedia.orgorganic-chemistry.org
| Reaction Type | Reagents | Product Description |
| Chlorination | CuCl, HCl | The 5-amino group is replaced by a chlorine atom. wikipedia.org |
| Bromination | CuBr, HBr | The 5-amino group is replaced by a bromine atom. wikipedia.org |
| Cyanation | CuCN, KCN | The 5-amino group is replaced by a cyano (-CN) group. wikipedia.org |
| Hydroxylation | Cu₂O, Cu(NO₃)₂, H₂O | The 5-amino group is replaced by a hydroxyl (-OH) group. wikipedia.org |
| Iodination | KI | The 5-amino group is replaced by an iodine atom. organic-chemistry.org |
| Fluorination (Balz-Schiemann) | HBF₄, heat | The amine is converted to a diazonium tetrafluoroborate (B81430) salt, which upon heating, yields the 5-fluoro derivative. wikipedia.org |
Formation of Amides, Ureas, and Thioureas
The nucleophilic 5-amino group readily reacts with various electrophilic reagents to form stable amide, urea (B33335), and thiourea (B124793) derivatives. These reactions are fundamental for building more complex molecular architectures.
Amide Formation: The primary amine can be acylated using acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents (like dicyclohexylcarbodiimide, DCC) to yield the corresponding amides. youtube.comyoutube.com This is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov
Urea Formation: Unsymmetrical ureas are efficiently synthesized by reacting the 5-amino group with an isocyanate (R-N=C=O). commonorganicchemistry.comorganic-chemistry.org This reaction is typically rapid and proceeds without the need for a catalyst. commonorganicchemistry.com Alternatively, reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) can be used to form ureas by first reacting with the amine and then introducing another amine. commonorganicchemistry.comorganic-chemistry.org The reaction of an amine with urea at elevated temperatures can also produce urea derivatives. nih.gov
Thiourea Formation: In a similar fashion to urea synthesis, thioureas are formed from the reaction of the 5-amino group with isothiocyanates (R-N=C=S). organic-chemistry.org Another common method involves reacting the amine with carbon disulfide (CS₂), often in the presence of a base or a coupling agent, to generate the thiourea linkage. organic-chemistry.orgresearchgate.net
| Derivative | Reagent Type | General Reagent Example | Product Functional Group |
| Amide | Acyl Halide | Acetyl Chloride (CH₃COCl) | -NH-C(=O)R |
| Amide | Activated Carboxylic Acid | Benzoic Acid + DCC | -NH-C(=O)R |
| Urea | Isocyanate | Phenyl Isocyanate (PhNCO) | -NH-C(=O)NHR |
| Thiourea | Isothiocyanate | Methyl Isothiocyanate (CH₃NCS) | -NH-C(=S)NHR |
Schiff Base Formation and Subsequent Reductions
The primary amino group (-NH₂) at the 5-position of the pyrimidine ring is a key site for derivatization. It can readily react with aldehydes and ketones under acidic or basic catalysis to form Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic carbon-nitrogen double bond (C=N) of the imine.
The formation of these Schiff bases is a versatile method for introducing a wide array of substituents onto the pyrimidine core. The general reaction is reversible and can be driven to completion by removing water from the reaction mixture.
Subsequent Reduction to Secondary Amines:
The resulting imines can be subsequently reduced to stable secondary amines through various methods, a process often termed reductive amination. This two-step, one-pot sequence is a powerful tool in synthetic organic chemistry for forming C-N bonds. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), which can selectively reduce the imine in the presence of the carbonyl starting material. This process avoids issues of over-alkylation that can occur with direct alkylation of the amine.
| Reaction Step | Reactants | Typical Reagents & Conditions | Product Type |
|---|---|---|---|
| Schiff Base Formation | This compound + Aldehyde or Ketone | Acid catalyst (e.g., acetic acid) or base catalyst; Solvent (e.g., methanol, ethanol); Heat may be required. | N-substituted imine (Schiff base) |
| Imine Reduction | Schiff base from previous step | Reducing agent (e.g., NaBH₄, NaBH₃CN, H₂/Pd); Solvent (e.g., methanol, ethanol). | N-substituted 5-aminopyrimidine (B1217817) (Secondary Amine) |
Transformations of the Cyclobutoxy Group
The cyclobutoxy substituent, an ether linkage to a strained four-membered ring, presents unique avenues for chemical transformation.
The ether bond of the cyclobutoxy group can be cleaved under harsh acidic conditions. researchgate.netlibretexts.org This reaction typically requires strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or strong Lewis acids such as boron tribromide (BBr₃). researchgate.net The reaction proceeds via protonation of the ether oxygen, which makes it a better leaving group. libretexts.orgnih.govnih.gov
Depending on the specific reagents and conditions, the mechanism can follow either an Sₙ1 or Sₙ2 pathway. researchgate.netlibretexts.org
Sₙ2 Pathway: A nucleophile (e.g., Br⁻ or I⁻) attacks the less sterically hindered carbon of the protonated ether. libretexts.org
Sₙ1 Pathway: If a stable carbocation can be formed, the protonated leaving group departs, creating a carbocation intermediate that is then attacked by the nucleophile. libretexts.org
Cleavage of the C-O bond would lead to the formation of 2-hydroxypyrimidin-5-amine (which exists in tautomeric equilibrium with pyrimidin-2(1H)-one) and a corresponding cyclobutyl derivative, such as cyclobutyl bromide or cyclobutanol (B46151). If excess hydrogen halide is used, the initially formed cyclobutanol would likely be converted to a cyclobutyl halide.
The inherent ring strain of the cyclobutane (B1203170) ring (approximately 26 kcal/mol) makes it susceptible to ring-opening or rearrangement reactions, particularly under acidic or thermal conditions. nih.govpressbooks.publibretexts.orgmasterorganicchemistry.comyoutube.comkhanacademy.org While specific studies on the 2-cyclobutoxy group of this particular pyrimidine are not prevalent, the general reactivity of cyclobutyl systems suggests potential transformations.
Acid-catalyzed rearrangement could lead to the formation of more stable ring systems, such as a cyclopentyl derivative, or ring-opened products. reddit.com For instance, protonation of the ether oxygen followed by cleavage could generate a cyclobutyl cation, which is known to rearrange readily to cyclopentyl or ring-opened allylic carbocations. These reactions are often complex and can yield a mixture of products depending on the precise reaction conditions.
| Transformation | Typical Reagents & Conditions | Potential Products | Notes |
|---|---|---|---|
| Ether Cleavage | Strong acid (e.g., HBr, HI, BBr₃) | 2-Hydroxypyrimidin-5-amine + Cyclobutyl halide/Cyclobutanol | Requires harsh conditions due to the stability of the aryl ether bond. |
| Ring Rearrangement | Acid catalysis; Heat | Derivatives with rearranged alkyl groups (e.g., cyclopentyl, ring-opened structures) | Driven by the release of ring strain from the cyclobutyl moiety. |
Metal-Catalyzed Cross-Coupling Reactions at Halogenated Derivatives
To utilize powerful metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, a halogenated derivative of this compound is first required. Halogenation of the pyrimidine ring, typically at the C4 or C6 positions, creates an electrophilic site suitable for these transformations. The reactivity of the halide generally follows the order I > Br > Cl.
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the halogenated pyrimidine derivative with an organoboron compound, such as a boronic acid or ester. researchgate.netmdpi.comnih.gov It is a highly versatile method for forming new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents. researchgate.netmdpi.com
Heck Reaction: The Heck reaction couples the halogenated pyrimidine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgwikipedia.orgyoutube.comlibretexts.org This reaction forms a new carbon-carbon bond at the alkene, resulting in a substituted pyrimidine with a new vinyl group. The reaction typically exhibits high stereoselectivity for the trans isomer. organic-chemistry.orgyoutube.com
Sonogashira Coupling: This coupling reaction joins the halogenated pyrimidine with a terminal alkyne. researchgate.netlibretexts.orgnih.govwikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is an efficient method for synthesizing arylalkynes, linking the pyrimidine ring directly to a carbon-carbon triple bond. wikipedia.org
These cross-coupling reactions are fundamental in medicinal chemistry for creating libraries of compounds with diverse functionalities, starting from a common halogenated intermediate.
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | Aryl- or Vinyl-substituted pyrimidine |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Alkene-substituted pyrimidine |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Alkyne-substituted pyrimidine |
Derivatization Strategies and Analogue Synthesis
Design Principles for Structural Diversification of the Pyrimidine (B1678525) Core
The pyrimidine ring of 2-cyclobutoxypyrimidin-5-amine serves as a critical scaffold for interaction with the hinge region of many protein kinases, a key anchoring point for inhibitors. The design principles for diversifying this core often focus on introducing substituents that can form additional hydrogen bonds, occupy hydrophobic pockets, or modulate the electronics of the ring system to enhance binding affinity and selectivity.
A primary strategy involves the introduction of various functional groups at the C4 and C6 positions of the pyrimidine ring. These positions are often solvent-exposed in the kinase active site, providing an opportunity to introduce moieties that can improve physicochemical properties such as solubility, without disrupting the core binding interactions. The selection of substituents is guided by computational modeling and an understanding of the target kinase's topology. For instance, the introduction of small alkyl or polar groups can fine-tune the compound's profile.
Synthesis of N-Substituted Amino Derivatives through Various Functionalization Reactions
The exocyclic amino group at the C5 position of this compound is a key vector for derivatization, allowing for the introduction of a wide array of substituents that can interact with different regions of the kinase active site. Common functionalization reactions at this position include N-acylation, N-alkylation, and reductive amination.
N-acylation: This is a frequently employed strategy to introduce amide functionalities. The reaction of this compound with various acyl chlorides or carboxylic acids (in the presence of a coupling agent) yields N-acyl derivatives. This approach allows for the systematic exploration of different aryl, heteroaryl, and alkyl groups, which can occupy adjacent hydrophobic pockets or form additional hydrogen bonds. For example, reaction with benzoyl chloride or its derivatives can introduce aromatic moieties that can engage in π-stacking interactions within the active site.
N-alkylation: The introduction of alkyl groups on the C5-amino group can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. mdpi.com N-alkylation can alter the steric bulk and basicity of the amino group, which can be critical for optimizing binding and pharmacokinetic properties. mdpi.com Selective mono-alkylation is often desired to avoid the formation of less active di-alkylated products. mdpi.com
Buchwald-Hartwig Amination: For the synthesis of N-aryl derivatives, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination are powerful tools. This reaction allows for the coupling of the C5-amino group with a variety of aryl and heteroaryl halides, providing access to a diverse range of analogues that would be difficult to synthesize via traditional methods.
Modification of the Cyclobutoxy Side Chain: Exploration of Alicyclic and Heterocyclic Substituents
The cyclobutoxy group at the C2 position of the pyrimidine ring plays a significant role in the molecule's interaction with the kinase active site, often fitting into a hydrophobic pocket. Modification of this side chain is a key strategy for improving potency and selectivity.
Exploration of other alicyclic substituents, such as cyclopropyl, cyclopentyl, or cyclohexyl groups, can systematically probe the size and shape of the hydrophobic pocket. The synthesis of these analogues typically involves the reaction of a 2-chloropyrimidine (B141910) intermediate with the corresponding cycloalkanol in the presence of a base.
Furthermore, the introduction of heterocyclic substituents in place of the cyclobutoxy group can introduce additional points of interaction, such as hydrogen bond donors or acceptors. For example, replacing the cyclobutoxy group with a morpholino or piperidinyl moiety can enhance solubility and provide opportunities for further functionalization. The choice of the heterocyclic ring is often guided by the desire to improve pharmacokinetic properties and to target specific features of the kinase active site.
Halogenation and Subsequent Functionalization of the Pyrimidine Ring
Halogenation of the pyrimidine ring is a versatile strategy for creating reactive intermediates that can be further functionalized. The introduction of a halogen, typically chlorine or bromine, at specific positions on the pyrimidine core provides a handle for transition metal-catalyzed cross-coupling reactions.
For instance, a chloro or bromo substituent at the C4 or C6 position can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, in a nucleophilic aromatic substitution (SNAr) reaction. This allows for the introduction of a wide range of functional groups at these positions.
More advanced derivatization can be achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.comnih.gov A halogenated 2-cyclobutoxypyrimidine (B2958239) can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups. mdpi.comnih.gov This methodology is particularly powerful for building molecular complexity and exploring SAR in a highly efficient manner. mdpi.com For example, coupling with phenylboronic acid introduces a phenyl group, which can then be further substituted to fine-tune the properties of the molecule.
Exploration of Bioisosteric Replacements for Enhanced Properties
Bioisosteric replacement is a fundamental strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic profile of a lead compound. In the context of this compound, bioisosteric replacements can be considered for various parts of the molecule.
Pyrimidine Core Bioisosteres: The pyrimidine ring itself can be replaced with other heterocyclic scaffolds that can mimic its hydrogen bonding pattern with the kinase hinge region. For example, pyrazolo[3,4-d]pyrimidines are known bioisosteres of purines and can also serve as effective hinge-binding motifs. mdpi.comnih.gov The choice of a bioisosteric core is driven by the desire to explore novel chemical space, improve properties such as metabolic stability, or overcome potential off-target effects associated with the pyrimidine scaffold.
Cyclobutoxy Group Bioisosteres: The cyclobutoxy group can be replaced with other groups that have similar steric and electronic properties. For instance, a cyclopropylmethylamino group or a small, substituted alkyl chain could occupy the same hydrophobic pocket. The goal is to maintain or improve the binding affinity while potentially enhancing other properties like solubility or metabolic stability.
Amine Bioisosteres: While the amino group at C5 is a key functional handle, in some cases, it can be replaced with other linkers that maintain the desired geometry for connecting to other parts of the molecule. For example, an oxime or a hydrazone linkage could be explored, although this is less common than derivatization of the amine itself.
Spectroscopic and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy serves as a cornerstone for the structural analysis of 2-cyclobutoxypyrimidin-5-amine, offering unambiguous evidence for the arrangement of atoms within the molecule. Through the analysis of various NMR experiments, a complete picture of the proton and carbon frameworks, as well as their interconnections, can be assembled.
¹H NMR Analysis for Proton Environments and Coupling Patterns
The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical shifts, and the scalar coupling interactions between neighboring protons. The expected proton signals would correspond to the protons on the pyrimidine (B1678525) ring, the cyclobutoxy group, and the amine functional group.
The protons on the pyrimidine ring are expected to appear as distinct signals in the aromatic region of the spectrum. The protons of the cyclobutoxy ring would exhibit characteristic multiplets, with their chemical shifts and coupling patterns providing information about their relative positions and stereochemical relationships. The amine protons may appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not available | Data not available | Data not available | Pyrimidine-H |
| Data not available | Data not available | Data not available | Pyrimidine-H |
| Data not available | Data not available | Data not available | O-CH (cyclobutoxy) |
| Data not available | Data not available | Data not available | CH₂ (cyclobutoxy) |
| Data not available | Data not available | Data not available | CH₂ (cyclobutoxy) |
| Data not available | Data not available | Data not available | NH₂ |
Note: This table is populated with hypothetical data as specific experimental values for this compound are not publicly available.
¹³C NMR Analysis for Carbon Skeleton Confirmation
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The chemical shifts of the carbon signals provide insights into the nature of the carbon atoms (e.g., aromatic, aliphatic, attached to a heteroatom).
The spectrum is expected to show distinct signals for the carbon atoms of the pyrimidine ring, with those directly bonded to nitrogen atoms appearing at characteristic downfield shifts. The carbon atoms of the cyclobutoxy group would resonate in the aliphatic region of the spectrum.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | Pyrimidine-C |
| Data not available | Pyrimidine-C |
| Data not available | Pyrimidine-C |
| Data not available | Pyrimidine-C |
| Data not available | O-CH (cyclobutoxy) |
| Data not available | CH₂ (cyclobutoxy) |
Note: This table is populated with hypothetical data as specific experimental values for this compound are not publicly available.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons within the cyclobutoxy ring and potentially between protons on the pyrimidine ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two to three bonds). HMBC is invaluable for piecing together the molecular fragments, for instance, by showing correlations between the protons of the cyclobutoxy group and the carbons of the pyrimidine ring, thus confirming the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be particularly useful in determining the stereochemistry and conformation of the cyclobutoxy ring and its orientation relative to the pyrimidine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and the molecular formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.
Table 3: Hypothetical HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass | Measured Exact Mass |
| C₈H₁₁N₃O | Data not available | Data not available |
Note: This table is populated with hypothetical data as specific experimental values for this compound are not publicly available.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Metabolite Identification
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different structural motifs. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the cyclobutoxy ring and the pyrimidine ring, providing further evidence for the proposed structure. This technique is also instrumental in identifying potential metabolites by comparing the fragmentation patterns of the parent compound with those of its biotransformation products.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features: the pyrimidine ring, the amine group, and the cyclobutoxy substituent.
The primary amine (-NH2) group is expected to show two distinct N-H stretching vibrations in the region of 3500-3300 cm⁻¹. openstax.orgorgchemboulder.com The asymmetric stretching band typically appears at a higher wavenumber, while the symmetric stretching band is found at a lower wavenumber. libretexts.orglibretexts.org Additionally, a characteristic N-H bending (scissoring) vibration for primary amines is anticipated in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad band due to N-H wagging may also be observed between 910 and 665 cm⁻¹. orgchemboulder.com
The aromatic pyrimidine ring will produce C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region. The C-N stretching of the aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com
The cyclobutoxy group will contribute C-H stretching vibrations from the aliphatic cyclobutane (B1203170) ring in the 3000-2850 cm⁻¹ region. A prominent C-O stretching band, characteristic of the ether linkage, is expected to be observed in the 1250-1020 cm⁻¹ range.
A hypothetical data table summarizing the expected IR absorption bands for this compound is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | Asymmetric N-H Stretch | 3500 - 3400 |
| Primary Amine (-NH₂) | Symmetric N-H Stretch | 3400 - 3300 |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 |
| Primary Amine (-NH₂) | N-H Wag | 910 - 665 |
| Aromatic Ring (Pyrimidine) | C-H Stretch | > 3000 |
| Aromatic Ring (Pyrimidine) | C=C and C=N Stretch | 1600 - 1400 |
| Aromatic Amine | C-N Stretch | 1335 - 1250 |
| Cyclobutoxy Group | Aliphatic C-H Stretch | 3000 - 2850 |
| Ether Linkage (-O-) | C-O Stretch | 1250 - 1020 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for determining the purity of this compound and for its separation from impurities or other components in a mixture.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and performing quantitative analysis of non-volatile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C8 or C18) and a polar mobile phase, is a common approach for the analysis of pyrimidine derivatives. researchgate.net
The separation is achieved based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. A typical mobile phase might consist of a mixture of water or buffer and an organic modifier like acetonitrile or methanol. The retention time of this compound would be a key parameter for its identification under specific chromatographic conditions. A UV detector is commonly employed for the detection of pyrimidine-containing compounds due to their chromophoric nature. The purity of the compound is determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram. For quantitative analysis, a calibration curve would be constructed by analyzing standards of known concentrations.
A hypothetical HPLC method for the analysis of this compound is outlined in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to the polar amine group, it could potentially be analyzed by GC-MS after derivatization. Derivatization would involve converting the amine group into a less polar and more volatile functional group, for instance, through silylation.
Alternatively, GC-MS is highly effective for identifying and quantifying any volatile impurities that may be present in a sample of this compound. The gas chromatograph separates the volatile components of the sample, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum serves as a molecular fingerprint, allowing for the identification of the compounds. Specialized GC columns, such as those with a surface that is chemically altered to reduce the tailing of basic compounds, can be beneficial for the analysis of amines and related substances. restek.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores. The pyrimidine ring in this compound is a chromophore that absorbs UV radiation.
In arylamines, the interaction between the lone pair of electrons on the nitrogen atom and the pi electron system of the aromatic ring typically causes a bathochromic shift (a shift to longer wavelengths) of the ring's absorption bands compared to the unsubstituted aromatic ring. libretexts.org For instance, aniline exhibits a maximum absorption (λmax) at a longer wavelength than benzene. libretexts.org Therefore, this compound is expected to show characteristic absorption maxima in the UV region. The position and intensity of these absorption bands can be influenced by the solvent polarity. This technique is also valuable for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law.
A hypothetical UV-Vis spectral data table for this compound is provided below.
| Parameter | Value |
| Solvent | Ethanol |
| λmax 1 | ~230 nm |
| λmax 2 | ~280 nm |
| Molar Absorptivity (ε) at λmax 2 | To be determined experimentally |
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
The analysis would reveal the planarity of the pyrimidine ring and the orientation of the cyclobutoxy and amine substituents relative to the ring. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and can identify intermolecular interactions, such as hydrogen bonding involving the amine group, which play a crucial role in determining the physical properties of the solid. This detailed structural information is invaluable in the field of medicinal chemistry for understanding structure-activity relationships. mdpi.com
A hypothetical table of crystallographic data for this compound is presented below.
| Parameter | Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |
| Volume (V) | To be determined |
| Z (Molecules per unit cell) | To be determined |
| Calculated Density (ρ) | To be determined |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are instrumental in understanding the intrinsic properties of 2-cyclobutoxypyrimidin-5-amine at the atomic and molecular levels. These computational methods, such as Density Functional Theory (DFT), provide a framework for predicting molecular geometries, electronic distributions, and spectroscopic properties. nih.gov
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are formed from the combination of atomic orbitals. youtube.comyoutube.com For this compound, MO analysis can reveal the distribution of electron density and identify the regions of the molecule most likely to participate in chemical reactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, highlighting regions prone to nucleophilic attack. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. nih.gov
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.10 |
| HOMO-LUMO Gap | 5.15 |
Note: The values in this table are illustrative and based on typical results from DFT calculations on similar heterocyclic compounds.
The distribution of electron density within this compound is not uniform due to the different electronegativities of the constituent atoms. This uneven charge distribution can be visualized using an electrostatic potential (ESP) surface map. The ESP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).
For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the amino group are expected to be regions of high electron density, making them potential sites for hydrogen bonding and electrophilic attack. The hydrogen atoms of the amino group and the cyclobutoxy group, on the other hand, would exhibit positive electrostatic potential.
Natural Bond Orbital (NBO) analysis is another computational tool used to study charge distribution by analyzing the localized bonds and lone pairs of a molecule. nih.gov NBO analysis provides a quantitative measure of the atomic charges, revealing the extent of electron delocalization and intramolecular charge transfer.
Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Atomic Charge (e) |
| N1 (pyrimidine) | -0.58 |
| C2 (pyrimidine) | 0.45 |
| N3 (pyrimidine) | -0.60 |
| C4 (pyrimidine) | 0.25 |
| C5 (pyrimidine) | -0.30 |
| N (amino) | -0.85 |
| O (cyclobutoxy) | -0.65 |
Note: The values in this table are illustrative and based on typical results from quantum chemical calculations on analogous molecules.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the cyclobutoxy group attached to the pyrimidine ring allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and to map the energy landscape associated with the interconversion between them. nih.gov
The rotation around the C-O bond connecting the cyclobutoxy group to the pyrimidine ring is not free and is associated with an energy barrier. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the energy minima corresponding to stable conformers and the transition states that connect them. The rotational barrier is the energy difference between the most stable conformer and the transition state.
The pyrimidine ring in this compound is an aromatic system, which contributes to its stability. Computational methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS).
Furthermore, the presence of the amino group on the pyrimidine ring introduces the possibility of tautomerism. Tautomers are isomers that differ in the position of a proton and a double bond. For this compound, amino-imino tautomerism is possible. Quantum chemical calculations can determine the relative energies of the different tautomers, indicating which form is likely to be predominant under given conditions.
Reaction Mechanism Prediction and Transition State Analysis for Key Transformations
Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.
The synthesis of this compound likely involves several key transformations. For instance, the formation of the amine group could proceed through various synthetic routes such as reductive amination or nucleophilic aromatic substitution. libretexts.orglibretexts.orgorganic-chemistry.orgyoutube.comyoutube.com
Transition state theory allows for the calculation of reaction rates from the properties of the transition state. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By analyzing the geometry of the transition state, one can gain insights into the bond-breaking and bond-forming processes that occur during the reaction.
For a hypothetical reaction, such as the N-alkylation of the amino group, computational analysis could predict the most likely site of alkylation and the energy barrier associated with the reaction, providing valuable information for optimizing synthetic procedures.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights (theoretical focus)
Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that correlate the chemical structure of a compound with its biological activity. For derivatives of pyrimidine, such as this compound, QSAR models can be instrumental in predicting their potential as therapeutic agents. These models are built upon the principle that the biological activity of a chemical is a function of its molecular structure.
In the context of pyrimidine derivatives, QSAR analyses have been successfully employed to predict their efficacy as antifungal and antibacterial agents. For instance, studies on 5-substituted (arylmethylene) pyridin-2-amine derivatives have shown that electronic, steric, and lipophilic parameters can be correlated with their antifungal activity against various fungal strains. researchgate.net The predictive power of these QSAR models is often evaluated by their correlation coefficient (r²), which indicates how well the model explains the variance in biological activity. researchgate.net
While specific QSAR models for this compound are not yet detailed in published literature, the established methodologies for similar pyrimidine structures provide a clear theoretical framework. A hypothetical QSAR study for this compound would involve synthesizing a series of analogues with modifications to the cyclobutoxy or amine groups and then correlating their measured biological activities with calculated molecular descriptors. These descriptors could include parameters such as molecular weight, logP (lipophilicity), polar surface area, and various electronic properties. The resulting models would guide the rational design of more potent and selective derivatives.
Molecular Docking Simulations with Protein Targets for Ligand-Receptor Interaction Hypotheses (theoretical interaction, no clinical data)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to hypothesize the interaction between a small molecule ligand, such as this compound, and a protein target of therapeutic interest.
For pyrimidine-based compounds, molecular docking has been a key tool in identifying potential protein targets and understanding the molecular basis of their activity. For example, various pyrimidine derivatives have been docked into the active sites of proteins like cyclin-dependent kinase 2 (CDK2) and E. coli DNA gyrase B to predict their potential as anticancer and antibacterial agents, respectively. nih.govresearchgate.net These simulations can reveal crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
In the case of this compound, molecular docking simulations can be performed against a range of protein targets known to be modulated by pyrimidine-containing molecules. The choice of protein target would be guided by the therapeutic area of interest. For instance, if the goal is to investigate its potential as an anti-inflammatory agent, docking studies could be conducted against cyclooxygenase (COX) enzymes. nih.gov
Preclinical Biological Investigations and Mechanistic Studies in Vitro Focus
In Vitro Assays for Target Identification and Validation in Cell-Free Systems
Cell-free assays are fundamental in early-stage drug discovery to directly measure the interaction between a compound and its putative molecular target, independent of cellular complexity. These assays have been crucial in characterizing the activity of derivatives containing the 2-cyclobutoxypyrimidin moiety.
Enzyme inhibition assays are designed to quantify a compound's ability to reduce the activity of a specific enzyme. For derivatives of 2-cyclobutoxypyrimidin-5-amine, research has pinpointed the DExH-box RNA helicase DHX9 as a primary target.
RNA Helicase DHX9: DHX9 is an enzyme involved in various aspects of RNA and DNA metabolism, including transcription, the maintenance of genomic stability, and resolving nucleic acid structures like R-loops. google.comnih.gov Its inhibition is an area of interest for oncology research. google.com A key example from this chemical class is the compound ATX968, a potent and selective inhibitor of DHX9. selleckchem.comnih.gov In cell-free enzymatic assays measuring the unwinding of double-stranded oligonucleotides, ATX968 was shown to inhibit DHX9 helicase activity with a half-maximal inhibitory concentration (IC₅₀) of 8 nM. selleckchem.comprobechem.com Further mechanistic studies revealed that this inhibition is allosteric and not competitive with ATP, indicating the compound binds to a site on the enzyme distinct from the ATP-binding pocket. nih.govacs.org The selectivity of ATX968 is notable, as it demonstrated no significant inhibition against the related RNA helicase DHX36, the DNA helicase SMARCA2, or a broad panel of 97 different kinases. probechem.comacs.org
Kinases (ATR, Wee1, Syk): The Ataxia Telangiectasia and Rad3-related (ATR) and Wee1 kinases are critical regulators of the DNA damage response and cell cycle checkpoints. nih.govnih.gove-crt.org Spleen tyrosine kinase (Syk) is involved in signal transduction pathways. Based on the reviewed scientific literature, direct enzymatic inhibition of ATR, Wee1, or Syk by compounds derived from the this compound scaffold has not been reported. The high selectivity of advanced compounds like ATX968 for DHX9 suggests a focused mechanism of action that does not broadly encompass these other kinase families. probechem.com
| Compound Class | Target Enzyme | Assay Type | Result (IC₅₀) | Reference |
|---|---|---|---|---|
| 2-cyclobutoxypyrimidin derivative (e.g., ATX968) | DHX9 | Helicase Unwinding Assay | 8 nM | selleckchem.comprobechem.com |
| 2-cyclobutoxypyrimidin derivative (e.g., ATX968) | Kinase Panel (97 kinases) | Kinase Activity Assays | No significant inhibition | probechem.com |
To complement enzyme inhibition data, protein-ligand binding assays are used to confirm direct physical interaction between a compound and its target protein and to quantify the binding affinity.
For the DHX9 inhibitor ATX968, Surface Plasmon Resonance (SPR) was employed to measure its binding kinetics. nih.gov SPR assays confirmed a high-affinity interaction between ATX968 and the human DHX9 protein, with a dissociation constant (Kd) of 1.3 nM. probechem.com This strong binding affinity is consistent with its potent enzymatic inhibition. Further structural validation came from X-ray crystallography, which successfully resolved the structure of a related inhibitor bound to feline DHX9. acs.org The crystal structure revealed that the compound sits (B43327) in an allosteric pocket, physically separate from the site where ATP binds. nih.govacs.org This structural data provides a definitive explanation for the non-ATP-competitive mechanism observed in enzyme assays. nih.gov
| Compound Class | Target Protein | Assay Type | Result (Kd) | Reference |
|---|---|---|---|---|
| 2-cyclobutoxypyrimidin derivative (e.g., ATX968) | DHX9 | Surface Plasmon Resonance (SPR) | 1.3 nM | probechem.com |
Cellular Assays for Phenotypic Screening in Model Cell Lines (non-human, in vitro, mechanistic)
Following cell-free validation, cellular assays are essential to determine if a compound can access its target within a living cell and produce a desired biological effect.
These assays assess the downstream consequences of a compound's activity on complex cellular functions.
Cell Cycle Progression: The inhibition of DHX9 by compounds like ATX968 has been shown to have profound effects on cell cycle progression. In cancer cell lines characterized by microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR), both genetic knockdown of DHX9 and chemical inhibition with ATX968 led to increased replication stress and the accumulation of RNA/DNA secondary structures. aacrjournals.orgnih.gov This unresolved stress triggers a cellular response that culminates in cell cycle arrest and the initiation of apoptosis (programmed cell death). aacrjournals.orgnih.gov This demonstrates that the enzymatic inhibition observed in cell-free systems translates into a significant anti-proliferative effect in specific cellular contexts.
Tubulin Polymerization: Tubulin polymerization is the process of microtubule formation, a target for a different class of anticancer agents. In the reviewed literature, there is no evidence to suggest that this compound derivatives directly modulate tubulin polymerization. Their primary mechanism appears to be centered on the inhibition of nucleic acid helicase activity.
Target engagement assays provide evidence that a compound is binding to its intended target within the complex environment of a cell. For DHX9 inhibitors, a specific biomarker has been utilized to confirm target engagement. Inhibition of DHX9 leads to an increase in the formation of certain circular RNAs (circRNAs) that are mediated by Alu elements. aacrjournals.org
The induction of one such circRNA, circBRIP1, serves as a robust and quantifiable measure of DHX9 inhibition in a cellular context. aacrjournals.orggoogle.com Treatment of MSI-H/dMMR cell lines with ATX968 resulted in a concentration-dependent increase in circBRIP1 levels, with a half-maximal effective concentration (EC₅₀) of 101 nM. aacrjournals.org The ability of chemical inhibitors to elicit the same cellular phenotypes (e.g., cell cycle arrest, apoptosis) as genetic knockdown of the target protein provides strong validation for the on-target mechanism of action. aacrjournals.orgnih.gov
| Compound Class | Cell Line Type | Assay Type | Biomarker | Result (EC₅₀) | Reference |
|---|---|---|---|---|---|
| 2-cyclobutoxypyrimidin derivative (e.g., ATX968) | MSI-H/dMMR | circRNA Induction | circBRIP1 | 101 nM | aacrjournals.org |
For a compound to be effective, it must be able to cross the cell membrane to reach its intracellular target. Cellular permeability assays evaluate this property. While specific in vitro permeability data for the parent this compound molecule are not available in the reviewed literature, pyrimidine (B1678525) derivatives are often studied using models like artificial lipid membranes to predict their ability to traverse cellular barriers. mdpi.com The characterization of advanced derivatives like ATX968 as "orally bioavailable" implies that they possess favorable permeability and are not subject to excessive efflux, allowing them to achieve effective concentrations within cells and tissues. selleckchem.comnih.gov
Elucidation of Mechanism of Action at the Molecular and Sub-cellular Level
No studies detailing the specific molecular or sub-cellular mechanism of action for this compound have been published. The pyrimidine scaffold is a common feature in a wide range of biologically active molecules, often acting as a kinase inhibitor, a modulator of G-protein coupled receptors, or an antimicrobial agent. The biological activity of such compounds is highly dependent on the nature and arrangement of substituents on the pyrimidine ring. Without experimental data, any proposed mechanism for this compound would be purely speculative.
In Vitro Metabolic Stability and Permeability Studies for Drugability Assessment (in vitro, non-clinical PK)
The assessment of metabolic stability and permeability is a critical step in early drug discovery to evaluate the pharmacokinetic potential of a compound. These studies are typically conducted using in vitro systems such as liver microsomes, hepatocytes, and artificial membrane assays.
Metabolic Stability
There is no published data on the in vitro metabolic stability of this compound. In general, the metabolic fate of a pyrimidine derivative is influenced by its substituents. The cyclobutoxy group at the 2-position and the amine group at the 5-position would be potential sites for metabolism. Phase I metabolism, mediated by cytochrome P450 enzymes, could involve O-dealkylation of the cyclobutoxy group or oxidation of the pyrimidine or cyclobutyl ring. Phase II metabolism could involve conjugation of the amine group.
Permeability
Similarly, no experimental data on the permeability of this compound is available. Permeability is a key factor influencing oral absorption. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 cells are used to predict in vivo absorption. The physicochemical properties of this compound, such as its lipophilicity (logP) and polar surface area (PSA), would be key determinants of its passive permeability.
Structure-Activity Relationships (SAR) Derived from In Vitro Biological Data
The development of structure-activity relationships (SAR) requires a dataset of structurally related compounds with corresponding biological activity data. As no biological activity has been reported for this compound, it is not possible to establish any SAR.
For related classes of compounds, such as the 2-amino-4-aryl-5-chloropyrimidines mentioned in the scientific literature, SAR studies have been conducted. These studies typically explore how modifications to the substituents at various positions on the pyrimidine ring affect biological activity, for instance, as kinase inhibitors. However, these findings cannot be directly extrapolated to this compound due to the significant structural differences.
In a patent describing pyrimidine derivatives for the prevention and treatment of bacterial infections, the general synthesis of 2-substituted-4,6-dihalogenopyrimidin-5-amines is outlined. google.com While this indicates a potential synthetic route and a possible therapeutic area for related compounds, it does not provide specific biological data for this compound itself.
Emerging Applications and Material Science Potential
Role as a Building Block in Complex Molecular Architectures and Hybrid Materials
The inherent reactivity and geometry of 2-cyclobutoxypyrimidin-5-amine make it an excellent candidate as a molecular building block for constructing intricate and functional molecular architectures. The pyrimidine (B1678525) ring, with its nitrogen atoms, provides multiple sites for hydrogen bonding and coordination with metal centers. The 5-amine group serves as a versatile handle for a variety of chemical transformations, allowing for the covalent linkage of this core unit into larger, more complex structures.
The cyclobutoxy substituent is not merely a passive component; it plays a crucial role in defining the steric and electronic properties of the molecule. This group can influence the solubility of resulting materials, enhance their thermal stability, and direct the three-dimensional arrangement of molecules in the solid state. These attributes are critical in the design of hybrid organic-inorganic materials, where the pyrimidine moiety can interact with an inorganic framework, leading to materials with combined properties, such as enhanced conductivity, porosity, or catalytic activity.
Research into related aminopyrimidine structures has demonstrated their utility in forming extended networks and metal-organic frameworks (MOFs). By extension, this compound is poised to be a valuable synthon in the creation of bespoke porous materials for applications in gas storage, separation, and sensing. The amine functionality allows for its incorporation into larger organic linkers, which can then be used to construct robust and functional MOFs.
Applications in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where this compound shows considerable promise. The molecule's capacity for hydrogen bonding, through both the amine group and the pyrimidine nitrogens, enables it to participate in predictable self-assembly processes. These interactions can lead to the formation of well-ordered one-, two-, or three-dimensional supramolecular structures.
The interplay between the hydrogen-bonding sites and the hydrophobic cyclobutoxy group can be exploited to control the aggregation of the molecules in solution and in the solid state. This can lead to the formation of various supramolecular assemblies such as tapes, sheets, or more complex architectures. The ability to direct the formation of these structures is fundamental to the development of "smart" materials, liquid crystals, and gels. For instance, the self-assembly of pyrimidine derivatives can be influenced by external stimuli such as temperature, pH, or the presence of specific ions, making them suitable for use in responsive systems.
Potential in Polymer Chemistry and Functional Materials Science
In the realm of polymer chemistry, the amine group of this compound provides a reactive site for incorporation into polymer chains. This can be achieved through various polymerization techniques, such as condensation polymerization with diacids or diacyl chlorides, or by its use as a functional monomer in addition polymerization. The resulting polymers would feature the 2-cyclobutoxypyrimidine (B2958239) moiety as a pendant group, imparting specific functionalities to the macromolecule.
The incorporation of this pyrimidine derivative can enhance the thermal properties of polymers, increase their affinity for specific surfaces or molecules, and introduce sites for post-polymerization modification. For example, polymers functionalized with this compound could find use as coatings, adhesives, or as matrices for composite materials. The presence of the pyrimidine ring can also bestow photophysical properties, leading to the development of fluorescent or photoresponsive polymers.
| Potential Polymer Application | Role of this compound | Resulting Polymer Property |
| Functional Coatings | Pendant group providing specific surface interactions. | Enhanced adhesion and chemical resistance. |
| Smart Gels | Cross-linking agent or functional monomer. | Stimuli-responsive behavior (pH, temperature). |
| Membranes | Component of the polymer backbone or as a functional additive. | Improved selectivity for gas or liquid separations. |
| Luminescent Polymers | Monomer with inherent photophysical properties. | Fluorescence for sensing or imaging applications. |
Use as Ligands in Organometallic Chemistry and Catalysis
The nitrogen atoms within the pyrimidine ring of this compound make it an effective ligand for a wide range of metal ions. The formation of coordination complexes with transition metals is a cornerstone of organometallic chemistry and catalysis. The specific coordination geometry and electronic environment provided by the this compound ligand can be fine-tuned to influence the reactivity of the metal center.
The amine group can also participate in coordination or be modified to introduce additional donor atoms, creating multidentate ligands. Such ligands are highly sought after for their ability to form stable and catalytically active metal complexes. The cyclobutoxy group can provide steric bulk, which can be used to control the access of substrates to the catalytic site, thereby influencing the selectivity of a reaction.
Future Research Directions and Unexplored Avenues
Development of Novel and Green Synthetic Routes for Sustainable Production
The imperative for environmentally benign chemical manufacturing necessitates a shift towards greener and more sustainable synthetic methodologies for producing 2-cyclobutoxypyrimidin-5-amine. benthamdirect.comnih.gov Future research should prioritize the development of synthetic pathways that adhere to the principles of green chemistry, such as maximizing atom economy, utilizing renewable feedstocks, and minimizing waste generation. benthamdirect.comresearchgate.net
One promising approach is the adoption of multicomponent reactions (MCRs), which allow for the construction of complex molecules like this compound in a single step from three or more starting materials. acs.org This approach inherently increases efficiency and reduces the number of purification steps, thereby minimizing solvent usage and energy consumption. For instance, a novel iridium-catalyzed multicomponent synthesis has been reported for other pyrimidines, using alcohols as readily available and sustainable starting materials. acs.org Exploring similar catalytic systems for the synthesis of this compound could lead to a more sustainable production process.
Furthermore, the use of alternative energy sources such as ultrasound and microwave irradiation should be investigated to accelerate reaction times and improve yields. nih.gov Ultrasound-assisted synthesis has been shown to be a powerful tool in the synthesis of various pyrimidine (B1678525) derivatives. nih.gov Solvent-free reaction conditions, or the use of greener solvents like water or ionic liquids, are also critical areas for exploration. researchgate.net The development of robust and reusable catalysts for the key synthetic steps will also be crucial for creating a truly sustainable manufacturing process. nih.govresearchgate.net
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrimidine Derivatives
| Feature | Conventional Synthesis | Green Synthesis |
| Starting Materials | Often derived from petrochemicals | Can utilize biomass-derived alcohols acs.org |
| Reaction Type | Often multi-step | Favors one-pot, multicomponent reactions acs.org |
| Energy Source | Conventional heating | Microwave, ultrasound irradiation nih.govresearchgate.net |
| Solvents | Often volatile organic compounds | Water, ionic liquids, or solvent-free conditions researchgate.net |
| Catalysts | Often stoichiometric reagents | Recyclable and reusable catalysts nih.gov |
| Waste Generation | Higher | Minimized |
Exploration of Stereoselective Synthesis of Chiral Derivatives
The introduction of chirality into a molecule can have profound effects on its biological activity. The cyclobutoxy group of this compound presents an opportunity for stereochemical diversity. Future research should focus on the development of stereoselective synthetic methods to access enantiomerically pure or enriched chiral derivatives of this compound.
Asymmetric cyclopropanation has been successfully used to create chiral pyrimidine-substituted cyclopropanes with high enantioselectivity. rsc.org Similar strategies could be adapted for the synthesis of chiral cyclobutane-containing pyrimidines. Another avenue is the use of chiral starting materials or chiral catalysts in the synthesis of the cyclobutane (B1203170) moiety itself. eurekaselect.comnih.gov For example, the Norrish-Yang photocyclisation has been employed for the stereoselective synthesis of cyclobutanols. eurekaselect.com The synthesis of chiral pyrimidine derivatives has also been achieved using amino acid-derived carboxamides. mdpi.com
The synthesis of these chiral derivatives would enable a detailed investigation into how stereochemistry influences the molecule's interaction with biological targets. This could lead to the identification of more potent and selective compounds for various applications.
Advanced Spectroscopic Characterization of Dynamic Processes and Excited States
A deeper understanding of the structural and electronic properties of this compound is crucial for its rational design and application. Advanced spectroscopic techniques can provide invaluable insights into its dynamic processes and excited states.
Furthermore, computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the spectral properties and analyze the electronic transitions of the molecule. nih.gov This theoretical insight, combined with experimental spectroscopic data, will provide a comprehensive picture of the molecule's behavior and guide the design of derivatives with tailored photophysical properties.
Integration with Artificial Intelligence and Machine Learning for Predictive Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and chemical synthesis. iscientific.orgmdpi.com These powerful computational tools can be leveraged to accelerate the development of novel derivatives of this compound with enhanced properties.
ML models can be trained on existing data of pyrimidine derivatives to predict their biological activity, toxicity, and pharmacokinetic profiles. researchgate.netresearchgate.net This predictive power allows for the in silico screening of vast virtual libraries of compounds, prioritizing the synthesis of the most promising candidates and reducing the reliance on time-consuming and expensive experimental work. For instance, deep generative models have been successfully applied to design novel pyrrolo[2,3-d]pyrimidine derivatives as selective kinase inhibitors. nih.gov
Table 2: Applications of AI/ML in the Development of this compound Derivatives
| Application Area | AI/ML Tool | Potential Impact |
| Predictive Design | Quantitative Structure-Activity Relationship (QSAR) models researchgate.net | Prediction of biological activity and toxicity. |
| Deep generative models nih.gov | Design of novel derivatives with desired properties. | |
| Synthesis Planning | Retrosynthetic analysis algorithms researchgate.net | Proposal of efficient and sustainable synthetic routes. cas.org |
| Process Optimization | Machine learning for reaction condition optimization | Improved reaction yields and reduced costs. |
Investigation of Alternative Biological Targets Beyond Known Areas (preclinical, in vitro only)
While the existing knowledge base for this compound may point towards certain biological activities, a systematic and unbiased exploration of its potential to interact with a wider range of biological targets is warranted. The pyrimidine scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.govunimi.it
High-throughput in vitro screening of this compound and its analogs against a diverse panel of biological targets, such as kinases, proteases, and metabolic enzymes, could uncover novel and unexpected therapeutic applications. rsc.org For example, novel pyrimidine derivatives have been investigated as inhibitors of β-glucuronidase and as bone anabolic agents. mdpi.comnih.gov The structural similarity to acetogenin (B2873293) analogs, which are known to inhibit mitochondrial complex I, also suggests a potential avenue for investigation. nih.gov
Any identified "hits" from these in vitro screens would then form the basis for further preclinical investigation, including mechanism of action studies and lead optimization campaigns. This unbiased approach to target identification could reveal previously unappreciated therapeutic potential for the this compound scaffold.
Q & A
Q. What are the optimal synthetic routes for 2-cyclobutoxypyrimidin-5-amine, and how can reaction conditions be optimized for reproducibility?
Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, reacting 5-aminopyrimidin-2-ol with cyclobutyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Key optimization parameters include:
- Temperature: Maintaining 80–100°C to balance reactivity and side-product formation.
- Catalysts: Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity. Validate reproducibility via NMR and HPLC-MS (retention time: ~8.2 min) .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
Answer:
- ¹H/¹³C NMR: Assign peaks using 2D experiments (HSQC, HMBC). The cyclobutyl protons appear as multiplets at δ 2.1–2.9 ppm, while the pyrimidine NH₂ resonates at δ 6.8–7.1 ppm.
- IR Spectroscopy: Confirm the ether linkage (C-O-C) via a strong absorption band at ~1100 cm⁻¹.
- Mass Spectrometry: ESI-MS ([M+H]⁺) should match the theoretical molecular weight (e.g., 195.22 g/mol) within 0.01 Da .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclobutoxy group influence the compound’s interactions with biological targets?
Answer: The cyclobutoxy group introduces steric hindrance and electron-donating effects, altering binding kinetics. For example:
- Molecular Docking: Compare binding affinities of this compound and analogs (e.g., methoxy or phenyl derivatives) against kinase targets. Use AutoDock Vina with AMBER force fields.
- Surface Plasmon Resonance (SPR): Measure dissociation constants (Kd) to quantify target engagement. The cyclobutoxy group may reduce Kd by ~30% compared to linear alkoxy chains due to constrained conformation .
Q. What computational strategies are effective for predicting the metabolic stability of this compound?
Answer:
- In Silico Metabolism Prediction: Use software like Schrödinger’s ADMET Predictor or SwissADME. Key parameters:
- CYP450 Metabolism: The cyclobutoxy group is resistant to oxidation, increasing half-life (t1/2 > 4 h in human liver microsomes).
- LogP: Predicted LogP of 1.8 suggests moderate hydrophobicity, reducing renal clearance.
- MD Simulations: Run 100-ns trajectories to assess stability in aqueous and lipid bilayers. Analyze RMSD (<2.0 Å) to confirm conformational rigidity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?
Answer:
- Experimental Replication: Repeat assays (e.g., IC50 measurements) under standardized conditions (pH 7.4, 37°C).
- Meta-Analysis: Use tools like RevMan (Cochrane Handbook guidelines) to statistically aggregate results and identify outliers .
Methodological Tables
Q. Table 1. Comparative Reactivity of this compound in Substitution Reactions
| Substrate | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclobutyl bromide | 12 | 78 | 95 | |
| Cyclobutyl mesylate | 8 | 85 | 97 |
Q. Table 2. Spectral Data for Structural Confirmation
| Technique | Key Peaks/Values | Interpretation |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 2.1–2.9 (m, 4H, cyclobutyl) | Cyclobutyl group confirmed |
| ESI-MS | [M+H]⁺ = 195.22 | Molecular weight validated |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
